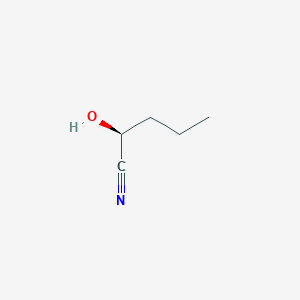![molecular formula C7H4INOS B12958516 5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
5-Iodobenzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both iodine and thiazole moieties
Méthodes De Préparation
The synthesis of 5-Iodobenzo[d]thiazol-2(3H)-one typically involves the iodination of benzo[d]thiazol-2(3H)-one. One common method includes the reaction of benzo[d]thiazol-2(3H)-one with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Iodobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Iodobenzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Iodobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
5-Iodobenzo[d]thiazol-2(3H)-one can be compared with other similar compounds, such as:
5-Iodobenzo[d]thiazol-2-amine: This compound has an amine group instead of a carbonyl group, which can lead to different reactivity and applications.
5-Iodobenzo[d]thiazole-2(3H)-thione:
The uniqueness of this compound lies in its specific combination of iodine and thiazole moieties, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H4INOS |
|---|---|
Poids moléculaire |
277.08 g/mol |
Nom IUPAC |
5-iodo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
Clé InChI |
LTPMQAZJDAFWCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)



